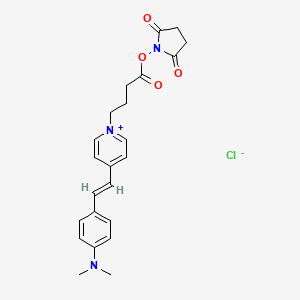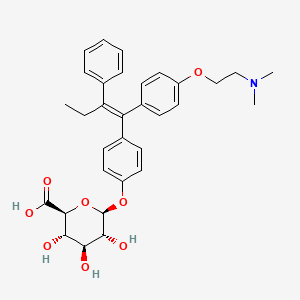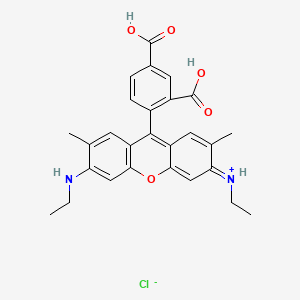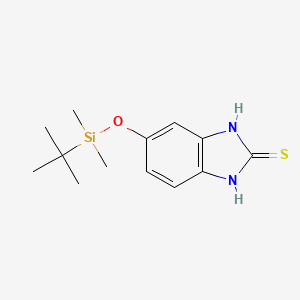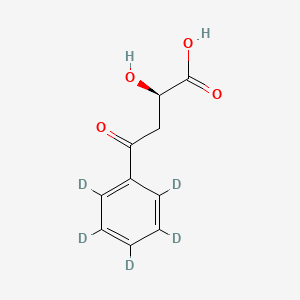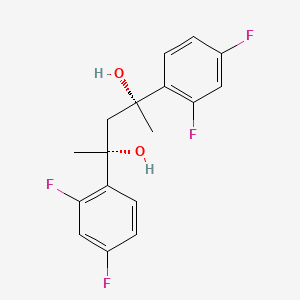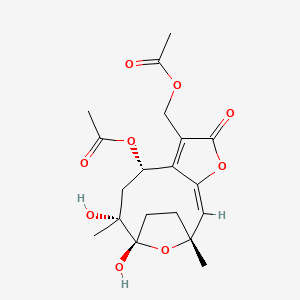
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The deuterium labeling in this compound is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of phenothiazine with 2-propenyl bromide in the presence of a base, followed by sulfonation with methylsulfonyl chloride. The deuterium labeling is introduced through the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to remove any impurities and achieve the desired isotopic labeling.
化学反应分析
Types of Reactions
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.
Substitution: The propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
作用机制
The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets. The propenyl group allows for specific binding interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and stability in different environments .
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
N-(2-Propenyl)-phenothiazine: Lacks the sulfonyl group, affecting its reactivity and applications.
2-Methylsulfonyl-phenothiazine: Lacks the propenyl group, altering its binding properties and stability.
Uniqueness
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The combination of the propenyl and sulfonyl groups also imparts distinct chemical properties, making it valuable in various research applications .
属性
CAS 编号 |
1794940-43-4 |
|---|---|
分子式 |
C16H15NO2S2 |
分子量 |
322.452 |
IUPAC 名称 |
2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2 |
InChI 键 |
KLXNEAXMKJWVOU-IZHVEIGHSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
同义词 |
N-(2-Propenyl)-2-methylsulfonyl-phenothiazine-d5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


